(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid
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Overview
Description
(S)-2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetic acid is a chiral compound with significant importance in various fields of chemistry and industry. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetic acid typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method involves the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include the use of solvents like ethanol or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized chiral catalysts and continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the desired enantiomer in high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, and other oxidizing agents.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Strong bases like NaOH (Sodium hydroxide) or nucleophiles like Grignard reagents.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (S)-2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological or chemical effects. The hydroxyl and carboxylic acid groups also play crucial roles in the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylacetic acid
- 2-(Trifluoromethyl)phenylacetic acid
- 3-(Trifluoromethyl)phenylacetic acid
Uniqueness
(S)-2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetic acid is unique due to its chiral nature and the presence of both hydroxyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and selectivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C9H7F3O3 |
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Molecular Weight |
220.14 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15)/t7-/m0/s1 |
InChI Key |
SDGXYUQKJPFLDG-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)C(F)(F)F |
Origin of Product |
United States |
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